molecular formula C8H6N2O B12566139 Pyrido[2,3-B][1,4]oxazepine CAS No. 296784-27-5

Pyrido[2,3-B][1,4]oxazepine

Cat. No.: B12566139
CAS No.: 296784-27-5
M. Wt: 146.15 g/mol
InChI Key: YIOBXTCJTWWMJA-UHFFFAOYSA-N
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Description

Pyrido[2,3-B][1,4]oxazepine is a heterocyclic compound that belongs to the class of seven-membered rings containing nitrogen and oxygen atomsThis compound derivatives are known for their role as inhibitors of apoptosis proteins (IAPs), making them valuable in cancer research and treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-B][1,4]oxazepine can be achieved through various methods. One efficient method involves the Friedel-Crafts cyclization of 2-phenoxypyridin-3-amines with aromatic acids . The key steps include:

    Preparation of Precursors: 2-chloro-3-nitropyridine is treated with phenols in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield substituted 3-nitropyridines.

    Reduction of Nitro Groups: The nitro groups in the substituted 3-nitropyridines are reduced using hydrogen in the presence of palladium on carbon (Pd/C) or iron powder with ammonium chloride (NH₄Cl) in ethanol-water mixtures.

    Cyclization: The resulting amines undergo Friedel-Crafts cyclization with aromatic acids using reagents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) to form this compound derivatives.

Industrial Production Methods

Industrial production of this compound derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-B][1,4]oxazepine undergoes various chemical reactions, including:

    Oxidation: Oxidative transformations can modify the functional groups on the this compound scaffold.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the this compound ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Pyrido[2,3-B][1,4]oxazepine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrido[2,3-B][1,4]oxazepine derivatives involves their interaction with molecular targets such as inhibitors of apoptosis proteins (IAPs). By binding to IAPs, these compounds prevent the inhibition of caspases, leading to the induction of apoptosis in cancer cells . This mechanism makes them valuable in cancer therapy, as they can sensitize cancer cells to apoptotic signals.

Comparison with Similar Compounds

Pyrido[2,3-B][1,4]oxazepine derivatives can be compared with other seven-membered heterocycles, such as:

This compound stands out due to its specific interaction with IAPs and its potential in cancer therapy, making it a unique and valuable compound in medicinal chemistry.

Properties

CAS No.

296784-27-5

Molecular Formula

C8H6N2O

Molecular Weight

146.15 g/mol

IUPAC Name

pyrido[2,3-b][1,4]oxazepine

InChI

InChI=1S/C8H6N2O/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1-6H

InChI Key

YIOBXTCJTWWMJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)OC=CC=N2

Origin of Product

United States

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